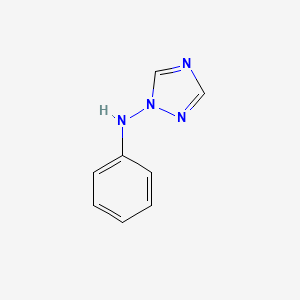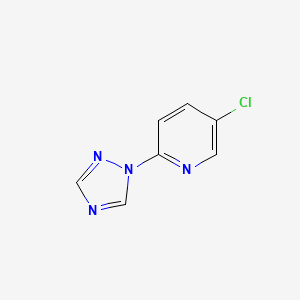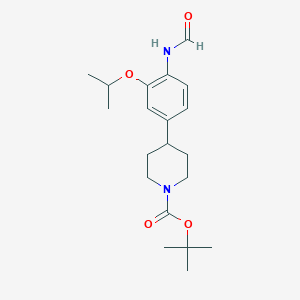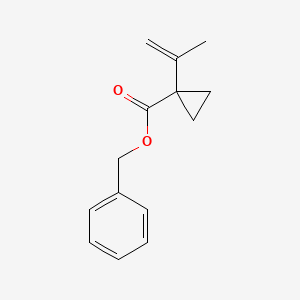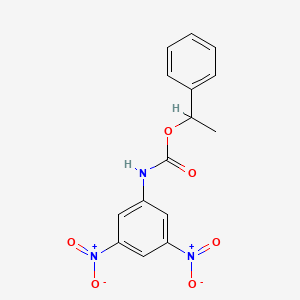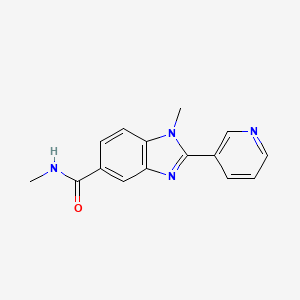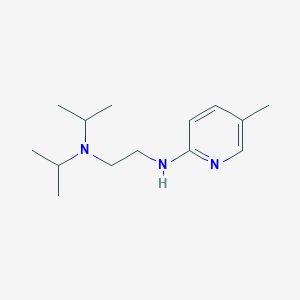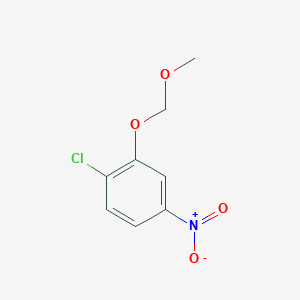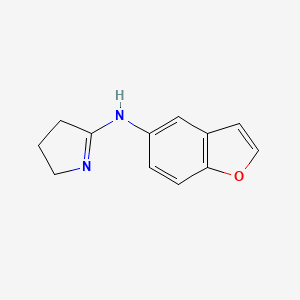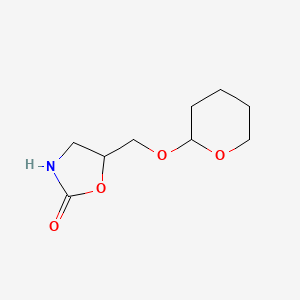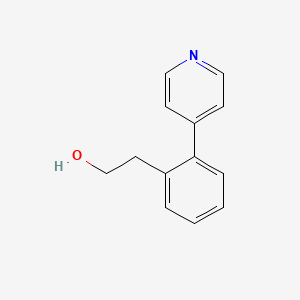
2-(4-Pyridinyl)-benzeneethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Pyridinyl)-benzeneethanol is an organic compound that features a benzene ring substituted with a pyridine ring and an ethanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Pyridinyl)-benzeneethanol typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The choice of solvent, temperature, and catalyst concentration are critical factors in scaling up the reaction for industrial purposes .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(4-Pyridinyl)-benzeneethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are commonly used.
Major Products Formed:
Oxidation: Formation of 2-(4-Pyridinyl)-benzaldehyde or 2-(4-Pyridinyl)-benzoic acid.
Reduction: Formation of 2-(4-Piperidinyl)-benzeneethanol.
Substitution: Formation of various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Pyridinyl)-benzeneethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials with specific electronic and optical properties
Wirkmechanismus
The mechanism of action of 2-(4-Pyridinyl)-benzeneethanol involves its interaction with specific molecular targets and pathways. The pyridine ring can engage in hydrogen bonding and π-π interactions with biological molecules, influencing their function. The ethanol group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity .
Vergleich Mit ähnlichen Verbindungen
- 2-(4-Pyridinyl)-benzaldehyde
- 2-(4-Pyridinyl)-benzoic acid
- 2-(4-Piperidinyl)-benzeneethanol
- 4-(3-(4-Bromophenyl)-5-(2,4-Dimethoxyphenyl)-4,5-Dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Uniqueness: 2-(4-Pyridinyl)-benzeneethanol is unique due to its combination of a pyridine ring and an ethanol group, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
170837-77-1 |
|---|---|
Molekularformel |
C13H13NO |
Molekulargewicht |
199.25 g/mol |
IUPAC-Name |
2-(2-pyridin-4-ylphenyl)ethanol |
InChI |
InChI=1S/C13H13NO/c15-10-7-11-3-1-2-4-13(11)12-5-8-14-9-6-12/h1-6,8-9,15H,7,10H2 |
InChI-Schlüssel |
KXZCGZKKFKOFLM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CCO)C2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


